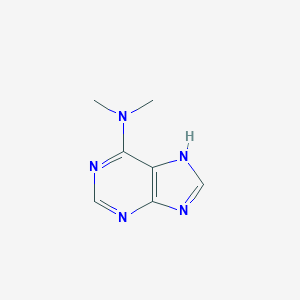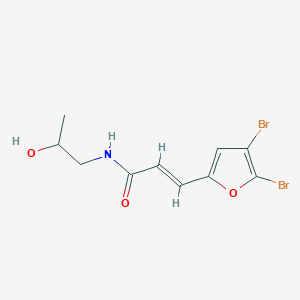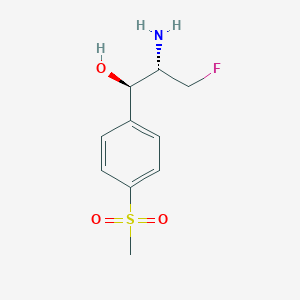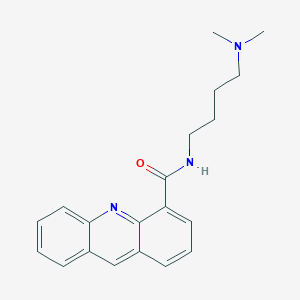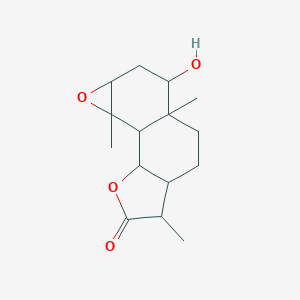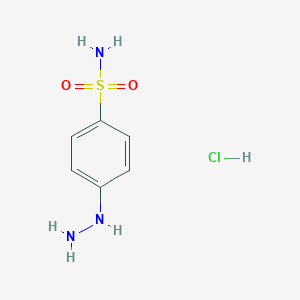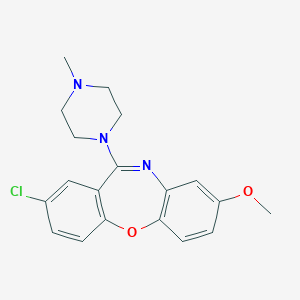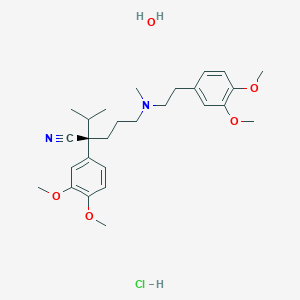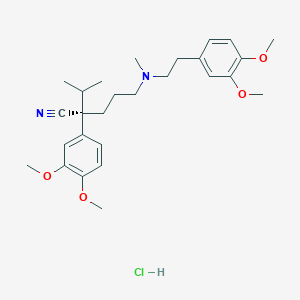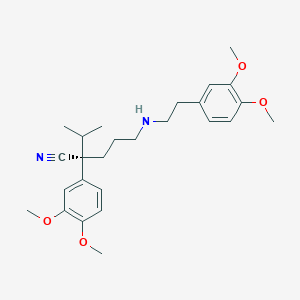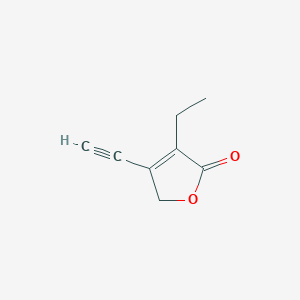
4-Ethyl-3-ethynyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-ethynyl-2H-furan-5-one, also known as furanone, is an organic compound with a unique chemical structure that has attracted the attention of many researchers. This molecule has a variety of applications in the scientific research field, including its use as a biofilm inhibitor, antimicrobial agent, and as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-ethynyl-2H-furan-5-one is not fully understood, but it is believed to work by interfering with the quorum sensing system in bacteria. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, including the formation of biofilms. Furanone has been shown to disrupt this communication, preventing the formation of biofilms.
Efectos Bioquímicos Y Fisiológicos
Furanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Furanone has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethyl-3-ethynyl-2H-furan-5-one is its ability to inhibit biofilm formation, making it a promising candidate for use in medical devices and as an antimicrobial agent. However, there are also limitations to its use. Furanone is a relatively new compound, and there is still much that is not understood about its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one.
Direcciones Futuras
There are many potential future directions for research on 4-Ethyl-3-ethynyl-2H-furan-5-one. One area of research could be the development of new synthesis methods for 4-Ethyl-3-ethynyl-2H-furan-5-one that are more efficient and cost-effective. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one in clinical settings. Finally, there is a need for more research on the potential applications of 4-Ethyl-3-ethynyl-2H-furan-5-one in the treatment of various diseases, including inflammatory diseases and infections.
In conclusion, 4-Ethyl-3-ethynyl-2H-furan-5-one, or 4-Ethyl-3-ethynyl-2H-furan-5-one, is a unique organic compound with a variety of potential applications in the scientific research field. Its ability to inhibit biofilm formation and its potential as an antimicrobial agent make it a promising candidate for use in medical devices and as a potential drug candidate. However, more research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one.
Métodos De Síntesis
There are several methods for synthesizing 4-Ethyl-3-ethynyl-2H-furan-5-one, including the use of palladium-catalyzed cross-coupling reactions and the use of alkynes and furan-2(5H)-ones. One of the most commonly used methods for synthesizing 4-Ethyl-3-ethynyl-2H-furan-5-one is through the use of the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This reaction has been shown to produce high yields of 4-Ethyl-3-ethynyl-2H-furan-5-one with a high degree of purity.
Aplicaciones Científicas De Investigación
Furanone has been the subject of many scientific studies due to its unique chemical structure and potential applications. One of the most significant applications of 4-Ethyl-3-ethynyl-2H-furan-5-one is as a biofilm inhibitor. Biofilms are communities of microorganisms that form on surfaces, and they are notoriously difficult to remove. Furanone has been shown to inhibit biofilm formation by interfering with the signaling pathways that bacteria use to communicate with each other. This makes it a promising candidate for use in medical devices, where biofilm formation can lead to infections.
Propiedades
Número CAS |
109332-79-8 |
|---|---|
Nombre del producto |
4-Ethyl-3-ethynyl-2H-furan-5-one |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4-ethyl-3-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h1H,4-5H2,2H3 |
Clave InChI |
DWUYWUQVMHMECA-UHFFFAOYSA-N |
SMILES |
CCC1=C(COC1=O)C#C |
SMILES canónico |
CCC1=C(COC1=O)C#C |
Sinónimos |
2(5H)-Furanone, 3-ethyl-4-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



